molecular formula C12H9F2NO2 B3327176 Ethyl 7,8-difluoroquinoline-3-carboxylate CAS No. 318685-46-0

Ethyl 7,8-difluoroquinoline-3-carboxylate

Katalognummer B3327176
CAS-Nummer: 318685-46-0
Molekulargewicht: 237.2 g/mol
InChI-Schlüssel: ZTEPBFKSDNOMKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of EDFQ consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). In EDFQ, the quinoline core is substituted with two fluorine atoms at the 7th and 8th positions and a carboxylate group at the 3rd position.

Wissenschaftliche Forschungsanwendungen

Ethyl 7,8-difluoroquinoline-3-carboxylate has been used in a variety of scientific applications, including drug synthesis, enzyme inhibition, and biochemical and physiological studies. In drug synthesis, this compound has been used as a starting material for the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and antibiotics. In enzyme inhibition, this compound has been used to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. In biochemical and physiological studies, this compound has been used to study the effects of various compounds on the activity of enzymes, hormones, and other biological molecules.

Wirkmechanismus

The mechanism of action of Ethyl 7,8-difluoroquinoline-3-carboxylate is still not fully understood. However, it is believed to act as an inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. In addition, this compound may also act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed to have several beneficial effects. It has been shown to act as an inhibitor of several enzymes, including acetylcholinesterase, cyclooxygenase, and thrombin. In addition, it has been shown to reduce inflammation, pain, and swelling in animal models. Furthermore, it has been shown to reduce the production of leukotrienes and prostaglandins, as well as to reduce the activity of several other enzymes involved in the production of hormones and other biological molecules.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Ethyl 7,8-difluoroquinoline-3-carboxylate in laboratory experiments include its high purity, low cost, and versatility. It can be used in a variety of experiments and can be synthesized in high yield and purity. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using this compound in laboratory experiments is its potential toxicity. It is known to be toxic to humans and animals, and should be handled with care. In addition, it is important to ensure that the compound is synthesized properly, as impurities can lead to unexpected results.

Zukünftige Richtungen

The potential future directions for Ethyl 7,8-difluoroquinoline-3-carboxylate include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of this compound and its derivatives is needed in order to improve the yield and purity of the compound. Furthermore, further research into the potential toxicity of this compound and its derivatives is needed in order to ensure safe handling and use of the compound. Finally, further research into the potential applications of this compound in drug synthesis and enzyme inhibition is needed in order to develop more effective and efficient methods of drug synthesis and enzyme inhibition.

Eigenschaften

IUPAC Name

ethyl 7,8-difluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)8-5-7-3-4-9(13)10(14)11(7)15-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEPBFKSDNOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 21.9 g of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate in 7300 cm3 of ethanol in the presence of 8.8 g of triethylamine and 2.2 g of 5% palladium on carbon was hydrogenated at atmospheric pressure for 1 hour. The solid residue obtained was recrystallized from 300 cm3 of hexane. 17.6 g of ethyl 7,8-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 118° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7300 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7,8-difluoroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7,8-difluoroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 7,8-difluoroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 7,8-difluoroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7,8-difluoroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7,8-difluoroquinoline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.